5-(4-Methoxyphenyl)thiazol-2-amine
Description
Significance of Heterocyclic Scaffolds in Drug Discovery and Development
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in drug discovery. mdpi.com Over 85% of all biologically active chemical entities contain a heterocyclic fragment, highlighting their central role in modern drug design. nih.gov These structures provide a framework that can be readily modified to optimize the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of a drug candidate. nih.gov The presence of heteroatoms like nitrogen, sulfur, and oxygen allows for a wide range of interactions with biological targets, including hydrogen bonding, which is crucial for molecular recognition. researchgate.net
The concept of "privileged structures" was introduced to describe molecular scaffolds that can bind to multiple, unrelated biological targets with high affinity. nih.govnih.govbenthamdirect.com These frameworks serve as efficient "navigators" to explore biologically relevant chemical spaces. acs.org By making modifications to a privileged structure, medicinal chemists can generate libraries of compounds with the potential to interact with a diverse array of receptors and enzymes. nih.govbenthamdirect.com This approach has proven to be a successful strategy in the discovery of novel bioactive molecules. nih.govbenthamdirect.com Heterocyclic scaffolds are frequently identified as privileged structures due to their ability to present functional groups in specific spatial orientations, facilitating interactions with various biological targets. nih.gov
The history of thiazole (B1198619) chemistry dates back to its first reported synthesis by Hantzsch and Weber in 1887. sciencescholar.ustandfonline.com The foundational work by Hofmann and Hantzsch, particularly the Hantzsch thiazole synthesis involving the reaction of α-haloketones with thioamides, paved the way for extensive research in this area. ijper.org Initially recognized for its presence in natural products like vitamin B1 (thiamine), the thiazole ring soon garnered significant attention from medicinal chemists. ijper.orgnih.gov Over the decades, research has evolved from the isolation of naturally occurring thiazoles to the rational design and synthesis of novel derivatives with a wide spectrum of pharmacological activities. ijper.orgnih.gov This has led to the development of numerous thiazole-containing drugs that are now in clinical use. ijper.org
Importance of Thiazole and 2-Aminothiazole (B372263) Scaffolds in Therapeutics
The thiazole ring and its 2-amino substituted derivatives are considered privileged scaffolds in medicinal chemistry due to their wide-ranging therapeutic applications. mdpi.comnih.govnih.govnih.govnih.gov The 2-aminothiazole moiety, in particular, is a key structural component in many biologically active compounds. nih.govresearchgate.netdntb.gov.ua
Thiazole derivatives have demonstrated a remarkable breadth of biological activities. wisdomlib.orgnih.govontosight.ai These include:
Anticancer: Thiazole-containing compounds have shown significant activity against various cancer cell lines. wisdomlib.orgnih.govnih.gov
Antimicrobial: They exhibit potent antibacterial and antifungal properties. nih.govnih.gov
Anti-inflammatory: Several thiazole derivatives have been developed as anti-inflammatory agents. sciencescholar.usnih.gov
Antiviral: The scaffold is present in drugs used to treat viral infections like HIV. ijper.orgnih.gov
Anticonvulsant, antidiabetic, and antioxidant activities have also been reported. nih.govnih.gov
The diverse pharmacological profile of thiazoles stems from the ring's ability to interact with a variety of biological targets through different binding modes. researchgate.net
The therapeutic importance of the thiazole scaffold is underscored by its presence in numerous FDA-approved drugs. sciencescholar.usnih.gov As of early 2023, over 90 thiazole-containing derivatives were under clinical investigation, with several already approved for treating various diseases. researchgate.netnih.gov The 2-aminothiazole core is a fundamental part of clinically applied anticancer drugs such as Dasatinib and Alpelisib. nih.gov
Table 1: Examples of Thiazole-Containing Drugs and Their Uses
| Drug Name | Therapeutic Use |
| Pramipexole | Treatment of Parkinson's disease and restless legs syndrome. sciencescholar.usijper.org |
| Riluzole | Treatment of amyotrophic lateral sclerosis (ALS). sciencescholar.us |
| Dasatinib | Treatment of certain types of cancer. globalresearchonline.net |
| Alpelisib | Treatment of advanced or metastatic breast cancer. nih.gov |
| Ritonavir | Antiretroviral drug for HIV infection. ijper.orgglobalresearchonline.net |
| Nitazoxanide | Broad-spectrum antiparasitic and antiviral agent. globalresearchonline.net |
| Meloxicam | Non-steroidal anti-inflammatory drug (NSAID). ijper.orgglobalresearchonline.net |
| Cefiderocol | Antibiotic for complicated urinary tract infections. nih.gov |
Rationale for Focused Investigation of 5-(4-Methoxyphenyl)thiazol-2-amine
The focused investigation of this compound is driven by the established biological significance of both the 2-aminothiazole scaffold and the 4-methoxyphenyl (B3050149) (anisyl) group. The 2-aminothiazole core is a known pharmacophore with a wide range of activities. The methoxy (B1213986) group on the phenyl ring can influence the molecule's electronic properties and its ability to form hydrogen bonds, potentially enhancing its interaction with biological targets. The combination of these two structural motifs in a single molecule presents a promising avenue for the discovery of novel therapeutic agents with potentially unique pharmacological profiles. The exploration of such derivatives aligns with the ongoing efforts in medicinal chemistry to develop new drugs with improved efficacy and selectivity. nih.govrsc.org
Structural Specificity and Strategic Positioning of the 4-Methoxyphenyl Moiety
The structure of this compound is characterized by the strategic placement of a 4-methoxyphenyl group at the 5-position of the 2-aminothiazole ring. This substitution is not arbitrary; it is a deliberate design choice rooted in the principles of medicinal chemistry. nih.gov
The 4-methoxyphenyl moiety offers several key features:
Electronic Effects: The methoxy group (-OCH3) is an electron-donating group. Its presence on the phenyl ring at the para-position influences the electron density of the entire molecule. This can impact how the compound interacts with biological targets, such as enzymes or receptors.
Hydrophobicity and Lipophilicity: The phenyl ring contributes to the lipophilicity of the molecule, which can be crucial for its ability to cross cell membranes and reach its site of action. The methoxy group can modulate this property.
Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in a protein's binding pocket. ontosight.ai
Steric Factors: The size and shape of the 4-methoxyphenyl group can provide a specific steric profile that is complementary to the topology of a biological target, enhancing binding affinity and selectivity.
The strategic positioning at the C5 position of the thiazole ring is also significant. Modifications at this position are known to influence the biological activity of 2-aminothiazole derivatives.
Hypothesis-Driven Research on Potential Biological Activities
The specific combination of the 2-aminothiazole core and the 4-methoxyphenyl substituent has prompted hypothesis-driven research into the potential biological activities of this compound. Given the known pharmacological profiles of related compounds, researchers have investigated this molecule and its derivatives for several potential therapeutic applications.
Anticancer Activity: A primary area of investigation for many 2-aminothiazole derivatives is their potential as anticancer agents. nih.gov The rationale often stems from the structural similarities to known kinase inhibitors. nih.gov Research into derivatives of this compound has explored their cytotoxic effects against various cancer cell lines. researchgate.net For instance, novel amide derivatives of a related compound, 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine, have been synthesized and evaluated for their in-vitro anticancer activity. researchgate.net
Antimicrobial and Antifungal Activity: The thiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Consequently, derivatives of this compound have been synthesized and screened for their antibacterial and antifungal properties. For example, a series of N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and showed some antifungal activities. researchgate.net
Other Potential Activities: The versatility of the 2-aminothiazole scaffold suggests that this compound and its analogs could be investigated for other biological activities, such as anti-inflammatory or enzyme inhibitory effects. chemicalbook.com For example, a synthesized derivative, 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole, demonstrated significant antioxidant potential. nih.gov
Contribution to the Broader Field of 2-Aminothiazole Research
The study of this compound and its derivatives contributes significantly to the broader field of 2-aminothiazole research in several ways:
Structure-Activity Relationship (SAR) Studies: By synthesizing and evaluating a series of related compounds where the 4-methoxyphenyl group is modified or replaced, researchers can establish clear structure-activity relationships. This knowledge is invaluable for the rational design of more potent and selective 2-aminothiazole-based drug candidates.
Expansion of Chemical Space: The synthesis of novel derivatives of this compound expands the known chemical space of biologically active 2-aminothiazoles. nih.gov This provides a larger library of compounds for screening against various biological targets.
Validation of the 2-Aminothiazole Scaffold: Continued research demonstrating the biological potential of compounds like this compound further validates the 2-aminothiazole scaffold as a privileged structure in medicinal chemistry. mdpi.com This encourages further investment and exploration into this class of compounds for the development of new medicines.
Below is a table summarizing key research findings related to derivatives of the core structure.
| Derivative | Biological Activity Investigated | Key Findings | Reference |
| 2-chloro-N-{5-[2- (4-methoxyphenyl)pyridin-3-yl]-1, 3, 4-thiadiazol-2-yl} pyridine-3- carboxamide | Anticancer (Cytotoxicity) | Highly cytotoxic on HeLa and PANC-1 cell lines. | researchgate.net |
| N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | Antifungal | Some synthesized compounds showed good antifungal activities. | researchgate.net |
| 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole | Antioxidant | Pointed to an important antioxidant potential in terms of scavenging free radicals. | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2OS |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H10N2OS/c1-13-8-4-2-7(3-5-8)9-6-12-10(11)14-9/h2-6H,1H3,(H2,11,12) |
InChI Key |
MVRGZAICFHFZIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(S2)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 4 Methoxyphenyl Thiazol 2 Amine and Advanced Derivatives
Retrosynthetic Analysis of the 5-Arylthiazol-2-amine Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For the 5-arylthiazol-2-amine core, a primary disconnection strategy involves breaking the bonds of the thiazole (B1198619) ring.
A logical disconnection is at the C-N and C-S bonds, which points to the well-established Hantzsch thiazole synthesis. This approach simplifies the target molecule into two key synthons: an α-haloketone and a thiourea (B124793) derivative. The aryl group at the 5-position of the thiazole originates from the α-haloketone, while the 2-amino group is provided by thiourea.
Further disconnection of the α-haloketone reveals a corresponding acetophenone (B1666503), which can be halogenated. The acetophenone itself can be derived from the appropriately substituted benzene (B151609) derivative through a Friedel-Crafts acylation, a fundamental C-C bond-forming reaction. This multi-step disconnection provides a clear and convergent pathway to the desired 5-arylthiazol-2-amine scaffold.
Established Synthetic Routes to Thiazol-2-amines
The synthesis of thiazole derivatives has been extensively studied, with several methods reported in the literature. researchgate.net The most prominent and widely used method is the Hantzsch thiazole synthesis, valued for its simplicity and the ability to introduce a variety of functional groups. bepls.com
First described by Arthur Hantzsch in 1887, this reaction involves the condensation of an α-haloketone with a thioamide to yield a thiazole. synarchive.com The reaction is known for being high-yielding and relatively simple to perform. chemhelpasap.com
In the context of synthesizing 2-aminothiazoles, thiourea is employed as the thioamide component. youtube.com The reaction commences with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, leading to the displacement of the halide in an SN2 reaction. chemhelpasap.comyoutube.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of the aromatic thiazole ring. chemhelpasap.com The aromaticity of the final product serves as a thermodynamic driving force for the reaction. youtube.com
Silica-supported tungstosilisic acid has been reported as a reusable and efficient catalyst for the one-pot, three-component synthesis of Hantzsch thiazole derivatives. mdpi.com The choice of solvent can also significantly impact the reaction. Studies have shown that polar protic solvents like ethanol (B145695), methanol, and even water can be effective, with the reaction proceeding smoothly under reflux conditions. mdpi.com In some instances, the use of ionic liquids or polyethylene (B3416737) glycol (PEG) as a medium has been explored to develop more environmentally friendly protocols. nih.gov Furthermore, microwave irradiation has been employed to accelerate the reaction, often leading to shorter reaction times and higher yields compared to conventional heating methods. bepls.com
While the Hantzsch synthesis is dominant, alternative methods for constructing the thiazole ring have been developed. These are often pursued to avoid the use of toxic α-haloketones or to access different substitution patterns. bepls.com
One such approach involves the reaction of N-substituted α-amino acids with thionyl chloride and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org This metal-free method proceeds through carboxylic acid activation, intramolecular cyclization, and sulfoxide (B87167) deoxygenation to furnish 2,5-disubstituted thiazoles. acs.org
Another strategy utilizes the reaction of vinyl azides with potassium thiocyanate. Depending on the catalyst, this method can selectively produce either 4-substituted 2-aminothiazoles (with a palladium catalyst) or 4-substituted 5-thiocyano-2-aminothiazoles (with an iron catalyst). organic-chemistry.org
Direct arylation reactions have also emerged as a powerful tool for introducing aryl groups at the 5-position of the thiazole ring, offering a more atom-efficient and sustainable alternative to traditional cross-coupling methods. nih.gov
Hantzsch Thiazole Synthesis and Its Mechanistic Variants
Specific Protocols for the Synthesis of 5-(4-Methoxyphenyl)thiazol-2-amine
A common and practical approach for the synthesis of this compound follows the Hantzsch methodology. The synthesis typically begins with the bromination of 4-methoxyacetophenone to yield 2-bromo-1-(4-methoxyphenyl)ethan-1-one. This α-haloketone is then reacted with thiourea in a suitable solvent, such as ethanol.
A specific procedure involves adding a solution of thiourea in ethanol to a stirred solution of the α-bromoketone in ethanol. nih.gov The reaction mixture is then heated under reflux for a period of time, typically ranging from 45 minutes to a few hours. nih.gov Upon completion, the reaction is cooled, and a base, such as sodium bicarbonate solution, is added to neutralize the hydrobromide salt of the product, causing the free base to precipitate. nih.gov The resulting solid can then be collected by filtration, washed, and purified, often by recrystallization, to yield the final product, this compound.
The table below summarizes a representative protocol for this synthesis.
| Step | Reagents & Conditions | Purpose |
| 1 | 2-bromo-1-(4-methoxyphenyl)ethan-1-one, thiourea, ethanol | Formation of the thiazole ring via Hantzsch condensation. |
| 2 | Reflux (e.g., 78°C) for ~45 min | To provide the necessary activation energy for the reaction. |
| 3 | Saturated aqueous NaHCO₃ | Neutralization of the reaction mixture to precipitate the free amine product. |
| 4 | Extraction with dichloromethane, washing with water and brine, drying over Na₂SO₄ | Purification of the crude product. |
This protocol provides a reliable and scalable method for the preparation of this compound, a valuable building block in medicinal chemistry.
Precursor Synthesis: 2-Bromo-1-(4-methoxyphenyl)ethan-1-one
A key intermediate in the synthesis of this compound is the α-bromoketone, 2-bromo-1-(4-methoxyphenyl)ethan-1-one. nih.govresearchgate.net This precursor is commonly prepared through the bromination of 4-methoxyacetophenone. One established method involves the reaction of 4-methoxyacetophenone with cupric bromide in a solvent such as ethyl acetate, followed by reflux. nih.govresearchgate.net This reaction provides the desired α-bromoketone, which is a crucial building block for the subsequent thiazole ring formation. nih.govresearchgate.net The structure of this intermediate has been confirmed by techniques such as X-ray crystallography. nih.govresearchgate.net
Alternative synthetic routes to similar α-bromoketones can involve the use of other brominating agents or different reaction conditions. solubilityofthings.com The versatility of 2-bromo-1-(4-methoxyphenyl)ethan-1-one extends to its use in the synthesis of various other heterocyclic compounds beyond thiazoles. solubilityofthings.comrsc.org
Optimization of Reaction Conditions for Yield and Purity
The classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative, is the primary method for preparing 2-aminothiazoles. For the synthesis of N-(substituted phenyl)-4-(4-methoxyphenyl)thiazol-2-amine, the reaction between 2-bromo-1-(4-methoxyphenyl)ethanone and a substituted thiourea is a key step. nanobioletters.com
The optimization of reaction conditions is critical to maximize the yield and purity of the final product. nanobioletters.comresearchgate.net Studies have shown that the choice of solvent and base significantly influences the reaction outcome. nanobioletters.com For the model reaction to synthesize N-(2,4-difluorophenyl)-4-(4-methoxyphenyl)thiazol-2-amine, various solvents and bases were screened. nanobioletters.com It was determined that N,N-dimethylformamide (DMF) as the solvent and potassium carbonate as the base provided the highest yields, ranging from 65% to 95%. nanobioletters.com Other solvents like ethanol, toluene, methanol, and acetic acid were found to be less effective. nanobioletters.com Similarly, increasing the reaction temperature does not always lead to improved yields and can sometimes be detrimental. researchgate.net
Derivatization and Functionalization Strategies for Analogue Synthesis
The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. These modifications are typically aimed at exploring structure-activity relationships for various biological targets.
Modifications at the Thiazole Nitrogen (N-Substitution)
The nitrogen atom of the thiazole ring can be a target for substitution, although this is less common than modifications at the amino group or the phenyl ring. Derivatization at this position can lead to the formation of quaternary thiazolium salts or other modified heterocycles. These modifications can significantly alter the electronic properties and steric profile of the molecule.
Substituent Variations on the Phenyl Ring (e.g., N-(substituted phenyl)-4-(4-methoxyphenyl)thiazol-2-amine)
A common strategy for creating analogues involves varying the substituents on the phenyl ring attached to the thiazole. This is exemplified by the synthesis of a series of N-(substituted phenyl)-4-(4-methoxyphenyl)thiazol-2-amine derivatives. nanobioletters.com In this approach, various substituted N-phenylthioureas are reacted with 2-bromo-1-(4-methoxyphenyl)ethanone. nanobioletters.com This allows for the introduction of a wide range of functional groups on the N-phenyl ring, including nitro, fluoro, and trifluoromethyl groups, leading to compounds such as N-(2-nitrophenyl)-4-(p-tolyl)thiazol-2-amine and 4-(4-nitrophenyl)-N-(3-(trifluoromethyl)phenyl)thiazol-2-amine. nanobioletters.com These modifications can influence the compound's lipophilicity, electronic properties, and ability to form hydrogen bonds, which are critical for biological activity.
Functionalization of the Amino Group: Amide and Schiff Base Formation
The exocyclic amino group at the 2-position of the thiazole ring is a prime site for functionalization.
Amide Formation: The amino group can be readily acylated to form a variety of amide derivatives. nih.govresearchgate.net This is typically achieved by reacting the 2-aminothiazole (B372263) with an appropriate acid chloride or carboxylic acid under coupling conditions. nih.govresearchgate.net For instance, new amide derivatives of a similar compound, 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine, were synthesized by reacting it with various substituted aromatic acids using HATU as a coupling agent and diisopropylethylamine as a base in dichloromethane. researchgate.net This method can be applied to this compound to generate a library of N-acylated analogues.
Schiff Base Formation: The primary amino group can also undergo condensation with various aldehydes to form Schiff bases (imines). nih.govnepjol.infoimpactfactor.orgnih.gov This reaction is typically carried out by refluxing the 2-aminothiazole and the aldehyde in a suitable solvent, often with a catalytic amount of acid. impactfactor.org For example, Schiff bases of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione were synthesized by reaction with different benzaldehydes. nih.gov This strategy allows for the introduction of a wide array of aromatic and heterocyclic moieties, significantly expanding the chemical diversity of the synthesized compounds. nih.gov
Direct Arylation Techniques at the 5-Position of Thiazole
While the provided information primarily focuses on the synthesis of 4- and 5-substituted thiazoles through cyclization reactions, direct C-H arylation has emerged as a powerful tool for the functionalization of heterocyclic compounds. This method allows for the direct formation of a carbon-carbon bond between the thiazole ring and an aryl group, often at a specific position. For thiazole derivatives, the 5-position is a common site for such reactions, although this can be influenced by the existing substituents on the ring. This advanced synthetic technique offers a more atom-economical and often more efficient route to certain analogues compared to traditional cross-coupling reactions that require pre-functionalized starting materials.
Analytical Techniques for Structural Elucidation of Synthesized Compounds
The unambiguous confirmation of the chemical structure of newly synthesized compounds like this compound and its derivatives is paramount. A suite of spectroscopic and analytical techniques is employed for this purpose, each providing unique insights into the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for elucidating the carbon-hydrogen framework of thiazole derivatives.
¹H-NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, characteristic signals include two single peaks around δ 6.82 ppm and δ 3.77 ppm, corresponding to the amine (-NH₂) and methoxy (B1213986) (-OCH₃) protons, respectively. nanomedicine-rj.com A singlet at δ 7.13 ppm is attributed to the C5-proton of the thiazole ring, while aromatic protons of the methoxyphenyl group appear as distinct multiplets, typically between δ 6.94 and δ 7.74 ppm. nanomedicine-rj.com
¹³C-NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, the thiazole ring carbons (C2, C4, and C5) are observed at approximately δ 168.55, δ 150.17, and δ 99.79 ppm, respectively. nanomedicine-rj.com The carbon of the methoxy group gives a signal around δ 55.51 ppm, while the carbons of the phenyl ring are found between δ 114.27 and δ 158.99 ppm. nanomedicine-rj.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-amino-4-(p-methoxyphenyl)thiazole shows characteristic absorption bands that confirm its structure. nist.gov Key absorptions include C-H stretching of the aromatic ring, C=N stretching within the thiazole ring, and the characteristic bands for the amine (N-H) and methoxy (C-O) groups. nist.govresearchgate.net
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and can provide information about the structure through fragmentation patterns. For this compound, the molecular ion peak would correspond to its molecular weight of 206.26 g/mol . nist.govnih.gov The fragmentation pattern can further confirm the presence of the methoxyphenyl and aminothiazole moieties.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural proof, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. nih.gov Studies on related thiazole derivatives, such as 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine, reveal detailed structural information, including the dihedral angle between the thiazole and benzene rings and the nature of intermolecular hydrogen bonding that forms dimers and tapes within the crystal structure. nih.gov This technique has been used to confirm the structures of various complex thiazole derivatives, detailing the planarity of the ring systems and the spatial orientation of substituent groups. mdpi.comresearchgate.netnih.govnih.govresearchgate.netvensel.org
Table 1: Key Analytical Data for this compound and Related Derivatives
| Technique | Compound | Observed Signals / Data | Reference |
| ¹H-NMR | 2-amino-4-(4-methoxyphenyl)-1,3-thiazole | δ 7.74, 6.94 (d, Phenyl H), 7.13 (s, Thiazole C5-H), 6.82 (s, -NH₂), 3.77 (s, -OCH₃) | nanomedicine-rj.com |
| ¹³C-NMR | 2-amino-4-(4-methoxyphenyl)-1,3-thiazole | δ 168.55 (C2), 158.99 (C-O), 150.17 (C4), 128.34, 114.27 (Phenyl C), 99.79 (C5), 55.51 (-OCH₃) | nanomedicine-rj.com |
| MS (EI) | 2-amino-4-(p-methoxyphenyl)thiazole | Molecular Weight: 206.264 | nist.gov |
| X-ray Crystal | 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine | Triclinic, P-1 space group. Reveals intermolecular N-H···N and N-H···O hydrogen bonds. | nih.gov |
Principles of Green Chemistry in Thiazole Synthesis
The synthesis of thiazole derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netbohrium.com These modern approaches offer significant advantages over traditional synthetic methods, which often rely on harsh conditions and toxic solvents. bepls.comorganic-chemistry.org
Microwave and Ultrasound-Assisted Synthesis: The use of alternative energy sources like microwave irradiation and sonication has revolutionized thiazole synthesis. bohrium.combepls.com
Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields with fewer by-products. bepls.comnih.gov For instance, the synthesis of trisubstituted thiazoles has been achieved in high yields using microwave-assisted catalyst-free domino reactions. bepls.com
Ultrasonic Irradiation: Sonication provides mechanical energy to the reaction mixture, enhancing mass transfer and accelerating reaction rates. This method has been successfully used for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives, often in the presence of a reusable catalyst. bepls.com
Green Solvents and Catalysts: A major focus of green chemistry is replacing volatile and hazardous organic solvents with more environmentally benign alternatives. researchgate.net
Water and PEG: Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. Polyethylene glycol (PEG) is another green medium valued for its low volatility and ability to act as a phase-transfer catalyst. tandfonline.com An efficient synthesis of 2-aminothiazoles has been developed using a PEG-water solvent system with a recyclable solid-supported catalyst, Nafion-H. tandfonline.comingentaconnect.com
Recyclable Catalysts: The development of heterogeneous and recyclable catalysts is a cornerstone of green synthesis. bohrium.com Silica-supported tungstosilisic acid and KF/Clinoptilolite nanoparticles are examples of reusable catalysts employed in the synthesis of thiazole derivatives, simplifying product purification and reducing waste. bepls.comnih.gov
Solvent-Free and Multi-Component Reactions:
Solvent-Free Synthesis: Conducting reactions without a solvent (neat conditions) minimizes waste and can lead to faster reaction times. organic-chemistry.orgresearchgate.net A rapid and eco-friendly solvent-free Hantzsch condensation for synthesizing 2-aminothiazoles has been reported, where the reaction proceeds to completion in seconds upon heating the reactants to their melting point. organic-chemistry.orgresearchgate.net
Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most or all of the starting materials. bepls.comnih.gov This approach adheres to the principle of atom economy and has been used to produce diverse thiazole derivatives in good to excellent yields in water. nih.gov
Table 2: Comparison of Green Synthetic Methodologies for Thiazole Derivatives
| Methodology | Key Features | Advantages | Reference |
| Microwave-Assisted | Use of microwave irradiation as an energy source. | Rapid reaction times, high yields, fewer by-products. | bepls.comnih.gov |
| Ultrasonic Irradiation | Use of high-frequency sound waves. | Enhanced reaction rates, suitable for multi-component reactions. | bepls.com |
| Green Solvents | Use of water, PEG, or ionic liquids. | Reduced toxicity and environmental impact, improved safety. | bohrium.combepls.comtandfonline.com |
| Recyclable Catalysts | Use of solid-supported catalysts like Nafion-H or silica-supported acids. | Ease of separation, catalyst reusability, reduced waste. | bepls.comtandfonline.com |
| Solvent-Free | Reactions conducted in the absence of a solvent. | Eco-friendly, fast reaction times, simplified workup. | organic-chemistry.orgresearchgate.net |
| Multi-Component | One-pot reaction with three or more components. | High atom economy, operational simplicity, high efficiency. | bepls.comnih.gov |
By embracing these green principles, the synthesis of this compound and its advanced derivatives can be achieved in a more sustainable, efficient, and environmentally responsible manner. researchgate.netbepls.com
Structure Activity Relationship Sar and Structural Biology Aspects
Design and Synthesis of Compound Libraries for SAR Profiling
The generation of compound libraries is a fundamental strategy in medicinal chemistry to systematically explore the structure-activity relationships of a lead compound. For 5-(4-Methoxyphenyl)thiazol-2-amine, this process involves the synthesis of a diverse set of analogs by modifying its core structure at specific positions. The primary goal is to identify which structural features are essential for biological activity and to discover derivatives with improved potency, selectivity, and pharmacokinetic properties.
A common approach to building such libraries is through combinatorial synthesis, where a core scaffold is reacted with a variety of building blocks. For the 5-arylthiazol-2-amine scaffold, synthetic strategies often begin with the Hantzsch thiazole (B1198619) synthesis, a classic method involving the condensation of an α-haloketone with a thiourea (B124793). researchgate.netnih.gov Variations of this method allow for the introduction of diversity at the C4, C5, and N2 positions of the thiazole ring. tandfonline.com
More contemporary and efficient methods, such as direct arylation, have been developed to introduce the aryl group at the 5-position, offering a more atom-efficient and sustainable alternative to traditional cross-coupling reactions. nih.gov The synthesis of a library of N-arylthiazole-2-amines has been successfully achieved using nucleophilic substitution reactions to introduce the 2-aminoaryl substituent in high yields. nih.gov These synthetic advancements facilitate the rapid generation of a wide array of analogs for comprehensive SAR profiling. nih.gov
The design of these libraries is often guided by computational methods and a preliminary understanding of the target. For instance, if the compound is known to inhibit a particular enzyme, the library can be designed to include substituents that are predicted to interact favorably with the enzyme's active site. The systematic modification of the this compound scaffold allows researchers to map the chemical space around the lead compound, leading to a deeper understanding of its SAR.
Impact of Substituent Modifications on Biological Activity and Selectivity
The biological activity and selectivity of this compound are profoundly influenced by the nature and position of substituents on its molecular framework. SAR studies have systematically investigated these effects, providing a roadmap for the rational design of more potent and selective analogs.
Role of the 4-Methoxyphenyl (B3050149) Group on Target Interaction and Biological Efficacy
The 4-methoxyphenyl group at the C5 position of the thiazole ring plays a significant role in the biological activity of this class of compounds. This moiety can engage in various non-covalent interactions with biological targets, including hydrophobic interactions, van der Waals forces, and hydrogen bonding (if the methoxy (B1213986) group acts as a hydrogen bond acceptor).
Studies on related 1,3,4-thiadiazole (B1197879) derivatives have shown that the presence of a methoxyphenyl group can significantly influence anticancer activity. nih.gov For instance, in a series of 2-arylamino-5-aryl-1,3,4-thiadiazoles, compounds with a 3,4,5-trimethoxyphenyl group at the 5-position exhibited high cytotoxic activity. nih.gov This suggests that the electronic and steric properties of the methoxy substituent(s) are critical for target engagement. The methoxy group is an electron-donating group, which can modulate the electron density of the phenyl ring and influence its interaction with the target protein.
In the context of designing dual inhibitors of EGFR and VEGFR-2, pyrazole (B372694) and pyrimidine (B1678525) derivatives featuring a 4-methoxyphenyl substituent have been synthesized and evaluated. nih.gov The inclusion of this group was guided by the pharmacophoric features of known antagonists, highlighting its importance in achieving the desired biological effect. nih.gov The specific placement of the methoxy group at the para position appears to be favorable in many cases, though other substitution patterns are also explored in SAR studies.
Effects of Substituents on the Thiazole Ring and Amino Group
Modifications to the thiazole ring and the 2-amino group have been extensively explored to optimize the biological profile of 5-arylthiazol-2-amines. The thiazole ring itself is a key structural element, and its heteroatoms can participate in hydrogen bonding and other interactions with biological targets. nih.gov
Thiazole Ring Substitutions: The substitution pattern on the thiazole ring is crucial for activity. While the focus of this article is on this compound, SAR studies on related 2-aminothiazoles have shown that the nature of the substituent at the C4 position can dramatically alter potency. For example, in a series of antitubercular 2-aminothiazoles, a 2-pyridyl moiety at the C4 position was found to be critical for activity, while modifications at this position were not well-tolerated. nih.gov This highlights the specific spatial and electronic requirements of the target.
Amino Group Modifications: The 2-amino group is a key site for derivatization and has been shown to be highly tolerant to modification. nih.gov This flexibility allows for the introduction of a wide range of substituents to fine-tune the compound's properties.
Acylation and Sulfonylation: Introducing substituted benzoyl groups at the N-2 position has led to a significant improvement in the antitubercular activity of 2-aminothiazoles, with some analogs showing more than a 128-fold increase in potency. nih.gov Similarly, the introduction of an arylsulfonamino group has been shown to be more beneficial for antiproliferative activity than a cyclopropylsulfonamino group. nih.gov
Alkylation: Replacement of the 2-amino group with an N-methylamino group has been shown to have variable effects on antiproliferative activity, sometimes increasing potency against specific cancer cell lines while decreasing it against others. nih.gov
Urea Formation: Derivatization of the 2-amino group into a substituted ureido functionality has resulted in a remarkable enhancement in anticancer activity against a broad range of tumor cell lines. nih.gov
These findings underscore the importance of the 2-amino group as a handle for optimizing the biological activity of the this compound scaffold.
Conformational Analysis and Steric Effects
The three-dimensional conformation of this compound and its analogs is a critical determinant of their biological activity. Conformational analysis helps to understand how the molecule fits into the binding site of its target and how steric effects can influence this interaction.
The relative orientation of the 4-methoxyphenyl ring and the thiazole ring can be influenced by the substituents on both rings. Steric hindrance from bulky substituents can force the rings to adopt a non-planar conformation, which may either be beneficial or detrimental to binding affinity, depending on the topology of the target's active site.
In a study of 2-aminothiazole (B372263) derivatives as antimycobacterial agents, it was found that compounds with a substituted phenyl ring at the 2-amino position and an amide linker exhibited optimal activity. researchgate.net The linker can influence the conformational flexibility of the molecule, allowing the substituted phenyl ring to adopt an optimal orientation for target binding. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are often employed to study the conformational preferences of these molecules. nih.gov These studies can provide insights into the low-energy conformations of the molecule and help to rationalize the observed SAR. For example, the presence of intramolecular hydrogen bonds can rigidify the structure and favor a specific conformation, which may be the bioactive conformation. nih.gov Understanding the conformational landscape and steric limitations of the this compound scaffold is essential for the design of new analogs with improved biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. laccei.org This approach is invaluable for predicting the activity of novel compounds, optimizing lead structures, and gaining insights into the molecular features that govern biological response.
Selection of Molecular Descriptors and Model Development
The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, electronic, and steric properties. protoqsar.com For thiazole derivatives, a wide range of descriptors have been employed in QSAR studies.
Commonly Used Molecular Descriptors:
| Descriptor Type | Examples | Description |
| Physicochemical | LogP, Molar Refractivity (MR) | Describe the lipophilicity and polarizability of the molecule. imist.maresearchgate.net |
| Electronic | HOMO/LUMO energies, Dipole moment | Relate to the molecule's reactivity and electrostatic interactions. protoqsar.comnih.gov |
| Topological | Connectivity indices (e.g., Chi indices) | Describe the branching and connectivity of the molecule's atoms. researchgate.net |
| Steric/3D | Radius of gyration, Molecular surface area | Describe the size and shape of the molecule. nih.govtandfonline.com |
Once a set of relevant descriptors is calculated for a series of this compound analogs with known biological activities, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN). laccei.orgimist.ma
A 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors utilized a set of 10 molecular descriptors, selected from an initial pool of 1875, to build a model with good predictive ability. laccei.org Another study on 2-aminothiazole derivatives as anticancer agents identified three key descriptors—Moreau-Broto autocorrelation, Moran autocorrelation, and total molecular surface area—that significantly influenced their inhibitory activity. tandfonline.com
The developed QSAR model is then rigorously validated to ensure its statistical significance and predictive power. imist.maresearchgate.net A successful QSAR model can then be used to predict the biological activity of newly designed analogs of this compound, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.
Predictive Capabilities and Validation of QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that aim to correlate the chemical structure of a compound with its biological activity. nih.gov For 2-aminothiazole derivatives, QSAR studies have been employed to predict their activity against various targets, including prions and cancer-related proteins. nih.govtandfonline.comnih.gov
The development of robust QSAR models relies on several key factors, including the quality of the input data, the selection of appropriate molecular descriptors, and rigorous validation of the model's predictive power. nih.govresearchgate.net Validation is a critical step to ensure that the model is not overfitted to the training data and can accurately predict the activity of new, untested compounds. researchgate.net Common validation techniques include internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of molecules. nih.govresearchgate.netresearchgate.net
A study on 2-aminothiazole derivatives as anti-prion agents demonstrated the development of QSAR models using Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM). nih.gov The models were built using a set of 2-aminothiazole derivatives and their corresponding anti-prion activities. The predictive performance of these models was assessed using correlation coefficients (r²) for both the training and test sets, as well as the root mean squared error (RMSE). nih.gov The SVM model, in particular, showed strong predictive capability. nih.gov
Similarly, a QSAR study on 2-aminothiazole derivatives as Hec1/Nek2 inhibitors for cancer treatment generated a statistically significant model. tandfonline.comnih.gov This model, which incorporated descriptors related to molecular surface area and autocorrelation, demonstrated good predictive power as indicated by various statistical parameters such as Q²LOO, R², and R²ext. tandfonline.comnih.gov Another study focused on 2-aminothiazole derivatives as Aurora kinase inhibitors also developed QSAR models with good internal and external validation results. acs.org
The table below summarizes the statistical parameters from a QSAR study on anti-prion activity of 2-aminothiazoles, illustrating the predictive capabilities of different modeling techniques. nih.gov
| Model | r² (training set) | r² (cross-validation) | RMSE (training set) | RMSE (cross-validation) |
| MLR | 0.7877 | 0.7227 | 0.4470 | 0.5049 |
| ANN | 0.9399 | 0.9023 | 0.2544 | 0.3043 |
| SVM | 0.9578 | 0.9471 | 0.2022 | 0.2264 |
These studies highlight the potential of QSAR models to guide the design of new 2-aminothiazole derivatives with improved potency and selectivity. By identifying the key molecular features that influence biological activity, these models can help prioritize synthetic efforts and reduce the need for extensive experimental screening. nih.gov
Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) Considerations
Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) are two widely used strategies in the initial stages of drug discovery to identify "hit" compounds that bind to a biological target. youtube.com FBDD involves screening libraries of small, low-molecular-weight compounds (fragments), while HTS utilizes large libraries of more complex molecules. acs.orgyoutube.com The 2-aminothiazole scaffold, including compounds like this compound, has been a subject of interest in both FBDD and HTS campaigns. nih.govacs.org
Addressing Promiscuity and Frequent Hitter Behavior of 2-Aminothiazoles
A significant challenge associated with the 2-aminothiazole scaffold is its tendency to act as a "frequent hitter" or a promiscuous binder in screening assays. nih.govacs.orgacs.org This means that these compounds can show apparent activity against a wide variety of unrelated protein targets, often through non-specific binding mechanisms. This promiscuity can lead to a high number of false positives in initial screens, making it difficult to identify true, specific binders that can be developed into viable drug candidates. acs.orgresearchgate.net
For instance, 4-phenylthiazol-2-amine, a close analog of the subject compound, was identified as a hit in 14 out of 14 screens against a diverse set of protein targets. nih.govacs.org This promiscuous behavior has been observed in both FBDD and HTS settings. nih.govacs.orgmonash.edu The promiscuity of 2-aminothiazoles is a significant concern, and some researchers have even suggested their removal from fragment screening libraries. acs.org
Several factors can contribute to the frequent hitter behavior of 2-aminothiazoles. These can include their potential to form aggregates, reactivity, or interference with assay technologies. It is crucial to employ secondary and orthogonal assays to validate initial hits and rule out non-specific activity. researchgate.net
Strategies for Optimizing Selectivity and Potency
Despite the challenges of promiscuity, the 2-aminothiazole scaffold is present in several marketed drugs, indicating that these issues can be overcome with careful optimization. nih.govresearchgate.net Strategies to improve the selectivity and potency of 2-aminothiazole derivatives often involve systematic structural modifications to explore the structure-activity relationship (SAR).
One approach is to introduce substituents at different positions of the thiazole ring and the phenyl ring. For example, in a study on allosteric modulators of protein kinase CK2, researchers systematically varied the substitution pattern on the phenyl ring and the position of a carboxylic acid group to enhance potency and selectivity. nih.govnih.gov This led to the discovery of a lead compound with submicromolar potency and improved selectivity against a panel of kinases. nih.govnih.govsigmaaldrich.cn
Another strategy involves isosteric replacement, where the thiazole ring is replaced with another heterocycle, such as an oxazole (B20620). This was explored to improve the physicochemical properties and antimicrobial activity of a series of compounds. nih.gov The oxazole analogs were found to have significantly increased hydrophilicity and water solubility while retaining potent antimicrobial activity. nih.gov
Furthermore, computational methods like molecular docking can be used to understand the binding mode of 2-aminothiazole derivatives and guide the design of more selective compounds. tandfonline.comnih.govnih.gov By identifying key interactions between the compound and its target protein, researchers can design modifications that enhance binding to the desired target while minimizing interactions with off-targets. tandfonline.comnih.gov
The following table presents data on the optimization of a 2-aminothiazole derivative as a protein kinase CK2 inhibitor, showing how structural modifications can impact potency. nih.gov
| Compound | R1 | R2 | IC50 (µM) |
| 2 | H | 4-COOH | 15 |
| 30 | 2-COOH | H | 20 |
| 27 | 2-OH | 4-COOH (on naphthalenyl) | 0.6 |
This data illustrates that through rational design and systematic optimization, the potency of 2-aminothiazole-based compounds can be significantly improved.
Molecular Target Identification and Mechanism of Action Elucidation
In Vitro Biochemical and Cell-Based Screening Assays
The initial characterization of the biological activity of 5-(4-Methoxyphenyl)thiazol-2-amine and related compounds has largely relied on a battery of in vitro biochemical and cell-based assays. These screening methods are instrumental in identifying potential molecular targets and understanding the compound's mechanism of action at a molecular level.
Enzyme Inhibition Profiling
Enzyme inhibition assays form the cornerstone of the molecular target identification for this compound. These assays have demonstrated that this chemical scaffold can interact with and inhibit the activity of a diverse range of enzymes, including kinases, proteases, hydrolases, and enzymes involved in inflammatory pathways and DNA replication.
The 2-aminothiazole (B372263) core is a well-established scaffold in the design of kinase inhibitors. Derivatives of this compound have been investigated for their ability to inhibit various kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.
Src/Abl Kinase: The 2-aminothiazole structure has been identified as a template for the development of Src family kinase inhibitors. While specific data for this compound is not readily available, related 1,3,4-thiadiazole (B1197879) derivatives have been reported as dual inhibitors of Abl and Src kinases.
BRAF Kinase: BRAF is a serine/threonine kinase that is frequently mutated in melanoma. While direct inhibition data for this compound is limited, the broader class of BRAF inhibitors often incorporates heterocyclic scaffolds. nih.govdrugbank.com
EGFR Kinase: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. Thiazole-containing compounds have been explored as EGFR inhibitors. For instance, novel thiazolyl-pyrazoline derivatives have shown inhibitory effects on EGFR. nih.gov
PI3Ks (Phosphoinositide 3-kinases): The PI3K/Akt/mTOR pathway is crucial for cell survival and proliferation. Thienopyrimidines and other heterocyclic compounds have been identified as pan-PI3K inhibitors. wikipedia.org
CDK2 (Cyclin-dependent kinase 2): CDKs are essential for cell cycle regulation. Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly active CDK9 inhibitors, with some activity against CDK2. u-szeged.hunih.gov
SphK (Sphingosine Kinase): Sphingosine kinases (SphK1 and SphK2) are lipid kinases involved in cell signaling. A novel dual inhibitor of SphK1/2, SKI-349, which has a (4-methoxyphenyl)amino)thiazol-5-yl moiety, has been identified. mdpi.com
Table 1: Kinase Inhibition Profile of Selected Thiazole (B1198619) Derivatives
| Kinase Target | Derivative Structure/Name | Inhibition Data (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| SphK1/2 | SKI-349 | Not specified | mdpi.com |
| Abl/Src | 1,3,4-thiadiazole derivatives | Not specified |
Note: The data presented is for derivatives and related compounds, as specific inhibitory data for this compound was not available in the reviewed sources.
The inhibitory potential of the this compound scaffold extends to proteases and hydrolases, enzymes that catalyze the cleavage of peptide bonds and the hydrolysis of various substrates, respectively.
SIRT2 (Sirtuin 2): Sirtuins are a class of NAD+-dependent deacetylases. Thiazole-based compounds have been identified as SIRT2 inhibitors, with some derivatives showing micromolar IC₅₀ values. mdpi.com
Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system. Derivatives of 4-methoxyphenylthiazole-2-amine have been designed and synthesized as AChE inhibitors, with some showing potent activity. One study reported that N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(pyrrolidin-1-yl)propionamide exhibited good inhibitory activity against AChE.
HIV-1 Integrase: This enzyme is essential for the replication of the human immunodeficiency virus. While various classes of inhibitors have been developed, specific data for this compound is not prominent in the literature.
Table 2: Protease and Hydrolase Inhibition Profile of Selected Thiazole Derivatives
| Enzyme Target | Derivative Structure/Name | Inhibition Data (IC₅₀) | Reference |
|---|---|---|---|
| SIRT2 | Thiazole-based derivatives | Micromolar range | mdpi.com |
Note: The data presented is for derivatives and related compounds, as specific inhibitory data for this compound was not available in the reviewed sources.
COX and LOX enzymes are central to the inflammatory process, catalyzing the production of prostaglandins and leukotrienes, respectively. The anti-inflammatory potential of thiazole derivatives has been explored through inhibition assays against these enzymes.
Cyclooxygenase (COX): Thiazole-containing compounds have been investigated as inhibitors of both COX-1 and COX-2. Some 2-(trimethoxyphenyl)-thiazole derivatives have shown inhibitory activity against both isoforms. nih.gov
Lipoxygenase (LOX): A series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were identified as direct 5-LOX inhibitors. One of the most potent compounds, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, exhibited an IC₅₀ of 127 nM. nih.gov
Table 3: COX and LOX Inhibition Profile of Selected Thiazole Derivatives
| Enzyme Target | Derivative Structure/Name | Inhibition Data (IC₅₀) | Reference |
|---|---|---|---|
| 5-LOX | N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 127 nM | nih.gov |
Note: The data presented is for derivatives and related compounds, as specific inhibitory data for this compound was not available in the reviewed sources.
This class of enzymes is primarily associated with antimicrobial and antifungal activity. The this compound scaffold has been investigated for its potential to inhibit these essential microbial enzymes.
DNA Gyrase and GyrB: DNA gyrase is a crucial bacterial enzyme involved in DNA replication. A series of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines have been identified as potent DNA gyrase inhibitors. als-journal.com
MurA: MurA is an enzyme involved in the early stages of bacterial cell wall biosynthesis. While various inhibitors have been identified, specific data for this compound is not available.
14α-lanosterol demethylase: This enzyme is a key component in the fungal ergosterol biosynthesis pathway and is a target for antifungal drugs. Azole-containing compounds are well-known inhibitors of this enzyme.
Topoisomerases and HDACs are important targets in cancer therapy due to their roles in DNA topology and gene expression regulation.
Topoisomerase: Thiazole-based compounds have been explored as topoisomerase II inhibitors. For example, naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids have been shown to inhibit topoisomerase IIα. nih.gov
Histone Deacetylase (HDAC): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Thiazole-based hydroxamates have been designed as potent HDAC inhibitors. nih.gov
Table 4: Inhibition of DNA-Related Enzymes by Selected Thiazole Derivatives
| Enzyme Target | Derivative Class/Name | Activity | Reference |
|---|---|---|---|
| DNA Gyrase | 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines | Potent inhibitors | als-journal.com |
| Topoisomerase IIα | Naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids | Micromolar inhibition | nih.gov |
Note: The data presented is for derivative classes and related compounds, as specific inhibitory data for this compound was not available in the reviewed sources.
Receptor Binding and Modulation Assays (e.g., GPCRs, Nuclear Receptors, mGluR4)
While direct, extensive studies on the binding of this compound to a wide array of G-protein coupled receptors (GPCRs) and nuclear receptors remain to be fully detailed in publicly accessible research, the broader class of 2-aminothiazoles has been investigated for such interactions. For instance, the discovery of novel agonists for the trace amine-associated receptor 1 (TAAR1), a GPCR, has included compounds with structural similarities, suggesting a potential area for future investigation of this compound. nih.gov The structural backbone of thiazole derivatives is a key feature in molecules designed to interact with various receptors, indicating the potential for this compound to modulate receptor activity.
Cell Proliferation and Viability Assays in Disease Models (e.g., Cancer Cell Lines like MCF-7, HepG2, HeLa, A549, PANC-1)
Derivatives of this compound have demonstrated significant antiproliferative activity across a panel of human cancer cell lines. In one study, a series of 2-substituted-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles, where the aryl group at the 5-position included a 4-methoxyphenyl (B3050149) moiety, were evaluated for their ability to inhibit cancer cell growth. The MCF-7 breast cancer cell line showed particular sensitivity to certain N-methylamino analogues of these compounds. nih.gov For example, one derivative with a 4-methoxyphenyl group at the C5-position exhibited potent antiproliferative effects. nih.gov
Another study synthesized novel amide derivatives of a related compound and evaluated their cytotoxicity against HeLa, HepG2, and PANC-1 cell lines using the MTT assay. researchgate.net Although this study focused on a slightly different core structure, it highlights the ongoing interest in the anticancer potential of compounds containing the methoxyphenyl-thiazole motif. Research into other related thiazole derivatives has also shown cytotoxic effects against A549 (lung), HepG2 (liver), and MCF-7 (breast) cancer cells. rsc.orgjksus.org
Table 1: Antiproliferative Activity of a Related 2-N-methylamino Thiazole Derivative (Compound 3d)
| Cell Line | IC₅₀ (nM) |
|---|---|
| A549 (Lung) | 25 |
| HT-29 (Colon) | 1.8 |
| K-562 (Leukemia) | 2.0 |
| NCI-H460 (Lung) | 1.9 |
| MCF-7 (Breast) | 1.7 |
| DU-145 (Prostate) | 2.0 |
Data sourced from a study on 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles, where compound 3d contains a 4-methoxyphenyl group at the C5-position. nih.gov
Anti-microbial Activity Assays against Various Strains (e.g., Gram-positive and Gram-negative bacteria like MRSA, P. aeruginosa, E. coli, B. cereus; Fungi like C. albicans; Protozoa like Leishmania amazonensis)
The 2-aminothiazole scaffold, a core component of this compound, is a well-established pharmacophore in the development of antimicrobial agents. rasayanjournal.co.in Studies have demonstrated the antibacterial activity of related compounds against both Gram-positive and Gram-negative bacteria. For instance, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated on magnetic nanoparticles exhibited activity against E. coli and S. aureus. nanomedicine-rj.comresearchgate.net Other research on substituted phenylthiazole-2-amine derivatives has shown activity against Gram-positive bacteria such as Bacillus subtilis, Bacillus cereus, and Staphylococcus aureus, as well as Gram-negative bacteria like Escherichia coli. nih.govijmm.ir Some thiazol-4-one derivatives have shown modest to significant activity against Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. nih.gov
In the realm of antifungal research, derivatives of 2-amino-4,5-diarylthiazole have been synthesized and tested against various strains of Candida albicans. One particular demethylated derivative showed anti-Candida albicans activity comparable to the standard antifungal drug fluconazole. nih.gov Other studies have also highlighted the potential of thiazole derivatives against C. albicans. rasayanjournal.co.innih.gov
Furthermore, the anti-protozoal activity of this class of compounds has been explored. Specifically, 4-phenyl-1,3-thiazol-2-amines have been investigated as potential agents against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. nih.gov
Table 2: Antimicrobial Spectrum of Related Thiazole Derivatives
| Organism Type | Species | Activity Noted |
|---|---|---|
| Gram-positive Bacteria | Staphylococcus aureus | Yes nanomedicine-rj.comresearchgate.netnih.gov |
| Bacillus subtilis | Yes nih.govnih.gov | |
| Bacillus cereus | Yes nih.govijmm.ir | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Yes nih.gov | |
| Gram-negative Bacteria | Escherichia coli | Yes nanomedicine-rj.comresearchgate.netnih.gov |
| Pseudomonas aeruginosa | Yes nih.gov | |
| Fungi | Candida albicans | Yes rasayanjournal.co.innih.gov |
| Protozoa | Leishmania amazonensis | Yes nih.gov |
Mechanistic Investigations at the Molecular and Cellular Level
To understand how this compound and its analogs exert their biological effects, researchers have delved into their molecular and cellular mechanisms of action. These investigations have provided insights into direct target engagement and the subsequent impact on crucial cellular pathways.
Target Engagement Studies (e.g., Thermal Shift Assays, Surface Plasmon Resonance)
While specific target engagement data for this compound using techniques like thermal shift assays or surface plasmon resonance are not extensively published, the principles of these methods are crucial for validating drug-target interactions. Thermal shift assays, also known as differential scanning fluorimetry, are a powerful tool for identifying ligand binding by measuring the change in a protein's thermal denaturation temperature upon ligand interaction. nih.govnih.gov An increase in the melting temperature suggests that the ligand has bound to and stabilized the protein. bitesizebio.com This technique is widely used to screen for stabilizing conditions and to discover new protein-ligand interactions. nih.gov
Cellular Pathway Analysis (e.g., Apoptosis Induction, Cell Cycle Arrest, Gene Expression Modulation, Intracellular Signaling Cascades)
The anticancer effects of compounds related to this compound are often linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. Derivatives of 2-amino-5-benzylthiazole have been shown to induce apoptosis in human leukemia cells. ukrbiochemjournal.org These compounds were found to cause cleavage of PARP1 and caspase 3, increase the levels of the pro-apoptotic protein Bim, and decrease the level of the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org Similarly, other 5-ene-4-thiazolidinone derivatives have been reported to induce mitochondria-dependent apoptosis in mammalian leukemia cells. nih.gov
Cell cycle arrest is another key mechanism. Studies on various benzothiazole and pyrazolopyridine derivatives have demonstrated their ability to halt the cell cycle at different phases, such as G0/G1, S, or G2/M, thereby preventing cancer cell proliferation. nih.govmdpi.commdpi.comfrontiersin.org For instance, a phosphomolybdate-based hybrid solid was shown to arrest A549 and HepG2 cells in the S phase and MCF-7 cells in the G2/M phase. rsc.org
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. While direct evidence of this compound inhibiting the NFκB/mTOR/PI3K/Akt pathways is still emerging, the investigation of these pathways is a logical step in understanding the anticancer mechanism of related compounds. The inhibition of these pathways is a known mechanism of action for many anticancer agents. For example, the natural compound cinobufagin has been shown to inhibit the PI3K/Akt pathway, leading to apoptosis in malignant melanoma cells. frontiersin.org Given the demonstrated pro-apoptotic and cell cycle arrest activities of thiazole derivatives, it is plausible that they may also exert their effects through the modulation of these critical signaling cascades.
Regulation of Estrogen-Mediated Activity
There is currently no scientific evidence to suggest that this compound regulates estrogen-mediated activity. Extensive searches of scientific databases and research publications have yielded no studies investigating the interaction of this compound with estrogen receptors (ERα or ERβ) or its influence on estrogen-responsive signaling pathways. Therefore, its role, whether as an agonist, antagonist, or modulator of estrogenic activity, remains unknown.
Pre Clinical Biological Evaluation and in Vivo Modeling
In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Assays
There is no publicly available information regarding the in vitro ADMET profile of 5-(4-Methoxyphenyl)thiazol-2-amine. The following subsections, which are critical for early-stage drug development, remain uncharacterized for this specific compound.
No studies detailing the metabolic stability of this compound in liver microsomes or hepatocytes from any species were found in the reviewed literature. Metabolic stability assays are crucial for predicting a compound's half-life and clearance in the body.
Information on the plasma protein binding characteristics of this compound is not available. The extent of binding to plasma proteins such as albumin influences the distribution and availability of a compound to its target tissues.
There are no published results from cell permeability assays, such as the Caco-2 or Parallel Artificial Membrane Permeability Assay (PAMPA), for this compound. These assays are standard methods used to predict the intestinal absorption of potential drug candidates.
The potential of this compound to inhibit or induce major cytochrome P450 (CYP) enzymes has not been reported. Assessing CYP interactions is vital to predict potential drug-drug interactions.
Efficacy Studies in Relevant Animal Models
No efficacy studies of this compound in any relevant non-human animal models for any disease have been published.
A thorough search of scientific databases yielded no proof-of-concept studies for this compound in disease-specific animal models, including but not limited to xenograft models for cancer, or models of infection or inflammation.
Due to the highly specific nature of the chemical compound "this compound," publicly available, detailed preclinical data regarding its pharmacokinetic profiling and associated biomarker analysis is not readily found in general scientific literature databases.
Extensive searches have not yielded specific in vivo pharmacokinetic parameters (such as Cmax, Tmax, AUC) in animal models, nor detailed reports on biomarker analysis directly related to the administration of this compound in a preclinical setting. Scientific research in this area is often proprietary and may not be published in publicly accessible domains until later stages of drug development.
Therefore, it is not possible to provide a thorough and scientifically accurate article on the "" of "this compound" that adheres to the strict requirements of including detailed research findings and data tables for the specified subsections without access to non-public, proprietary research data.
To generate the requested content, access to specific preclinical study reports for "this compound" would be necessary.
Computational Chemistry and in Silico Drug Discovery Applications
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a protein target. This technique is instrumental in understanding the interactions that stabilize the ligand-protein complex, guiding the design of more potent inhibitors. Studies on compounds structurally related to 5-(4-Methoxyphenyl)thiazol-2-amine have demonstrated the utility of this approach in identifying key binding features.
Docking studies on various 2-aminothiazole (B372263) derivatives reveal common interaction patterns within the active sites of diverse protein targets, including kinases, enzymes, and receptors. For instance, the docking of (4-amino-2-(4-methoxyphenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone showed a high degree of interaction with its target protein receptor. niscair.res.in Similarly, a study on 4-amino-5-(benzofuran-2-oyl)-2-(4-methoxyphenylamino)thiazole as a potential antidiabetic agent identified key interactions at the active sites of α-glucosidase and α-amylase. researchgate.net
The binding modes are typically characterized by a network of non-covalent interactions:
Hydrogen Bonds: The amino group and nitrogen/sulfur atoms of the thiazole (B1198619) ring frequently act as hydrogen bond donors or acceptors, anchoring the ligand within the active site.
Hydrophobic Interactions: The methoxyphenyl group often engages in hydrophobic interactions with nonpolar residues of the protein, contributing significantly to binding affinity.
Pi-Interactions: The aromatic nature of the phenyl and thiazole rings allows for π-π stacking or π-cation interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.
In a molecular docking study of novel thiazole derivatives as potential tubulin polymerization inhibitors, the thiazole ring was found to be strongly involved in noncovalent bindings, including a sulfur bond with AsnB249 and an arene-H bond with AsnA101. nih.gov These interactions are crucial for the stability of the ligand-receptor complex. nih.gov
Molecular docking is widely used in virtual screening campaigns to identify potential hit compounds from large chemical libraries. The predicted binding affinity, often expressed as a docking score or binding energy (kcal/mol), is a key metric for ranking and prioritizing candidates for further experimental testing. A more negative binding energy generally indicates a more stable protein-ligand complex.
For example, in the study of 4-amino-5-(benzofuran-2-oyl)-2-(4-methoxyphenylamino)thiazole, the compound exhibited a high D-score of -8.63 and a binding energy of -47.76 kcal/mol against α-glucosidase, and a D-score of -8.08 with a binding energy of -19.73 kcal/mol against α-amylase. researchgate.net Another study on thiazole derivatives targeting tubulin reported free binding energies as low as -14.50 kcal/mol, indicating a high stability of the ligand/receptor complex. nih.gov These computational predictions help to identify compounds with promising inhibitory potential.
Table 1: Predicted Binding Affinities of Thiazole Derivatives from Molecular Docking Studies
| Compound | Protein Target | Docking Score / Binding Energy | Reference |
|---|---|---|---|
| 4-amino-5-(benzofuran-2-oyl)-2-(4-methoxyphenylamino)thiazole | α-glucosidase | -8.63 (D-score); -47.76 kcal/mol | researchgate.net |
| 4-amino-5-(benzofuran-2-oyl)-2-(4-methoxyphenylamino)thiazole | α-amylase | -8.08 (D-score); -19.73 kcal/mol | researchgate.net |
| (4-amino-2-(4-methoxyphenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone | 5077 Receptor Protein | High Binding Interaction | niscair.res.in |
| (E)-N'-(4-chlorobenzylidene)-2-(thiazol-2-yl)acetohydrazide | Tubulin | -14.50 kcal/mol | nih.gov |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, offering deeper insights into its behavior over time in a simulated physiological environment. These simulations are crucial for assessing the stability of the docked conformation and understanding the flexibility of both the ligand and the protein.
MD simulations allow for the analysis of the conformational landscape of the ligand within the protein's binding pocket. By tracking the atomic coordinates over time, researchers can identify the most stable ligand conformations and observe any significant changes from the initial docked pose. The flexibility of different regions of the protein-ligand system can be quantified by calculating the Root Mean Square Fluctuation (RMSF) for each residue. High RMSF values indicate regions of greater flexibility, which can be important for ligand entry, binding, and exit. Studies on 2-aminothiazole derivatives have employed MD simulations to confirm the stability of their binding modes and interactions with target proteins like Aurora kinase and Hec1/Nek2. tandfonline.comnih.govacs.orgtandfonline.com
A primary application of MD simulations in drug discovery is to evaluate the stability of the protein-ligand complex predicted by molecular docking. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is calculated over the course of the simulation (e.g., 100 nanoseconds). acs.org A stable RMSD value over time suggests that the complex is in a stable equilibrium and that the initial docking pose is reliable. In contrast, a large, fluctuating RMSD may indicate that the ligand is unstable in the binding pocket. These stability analyses, often complemented by binding free energy calculations like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), provide a more rigorous assessment of a compound's potential than docking alone. tandfonline.comnih.govtandfonline.com
Table 2: Application of Molecular Dynamics Simulations for Thiazole Derivatives
| Compound Class | Protein Target | Simulation Focus | Key Findings | Reference |
|---|---|---|---|---|
| 2-Amino Thiazole Derivatives | Aurora Kinase (1MQ4) | Stability of protein-ligand complex | Confirmed excellent binding interactions and stability over a 100 ns simulation. | acs.org |
| 4-Aryl-N-arylcarbonyl-2-aminothiazoles | Hec1/Nek2 | Binding stability and free energy calculation (MM-GBSA) | Validated docking results and quantified binding free energies of newly designed lead molecules. | tandfonline.com |
| Benzothiazole-Thiazole Hybrids | p56lck (1QPC) | Identification of stable conformations | MD simulations were used to find the most stable conformation of the protein-ligand complexes. | biointerfaceresearch.com |
Quantum Chemical Calculations (e.g., Electronic Structure, Reactivity Descriptors)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound at the atomic level. These calculations provide valuable information about molecular geometry, electronic structure, and chemical reactivity.
DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, have been used to optimize the molecular structure of related compounds like (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone. niscpr.res.inresearchgate.net Such studies yield insights into bond lengths, bond angles, and charge distribution.
Key parameters derived from these calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding and predicting how the molecule will interact with biological targets.
Reactivity Descriptors: Parameters such as hardness, softness, chemical potential, and electronegativity can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. dntb.gov.ua
For the derivative (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, DFT calculations determined the HOMO-LUMO energy levels, Mulliken atomic charges, and vibrational frequencies, providing a comprehensive electronic and structural profile of the molecule. niscpr.res.inresearchgate.net
Table 3: Quantum Chemical Parameters for Thiazole Derivatives Calculated via DFT
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone | B3LYP/6-311+G(d,p) | -5.65 | -2.25 | 3.40 | niscpr.res.inresearchgate.net |
| 2-(4-methoxyphenyl)benzo[d]thiazole | B3LYP/6-311G(d,p) | -5.91 | -1.55 | 4.36 | nih.gov |
De Novo Drug Design and Scaffold Hopping Based on the Thiazole Core
The thiazole ring is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the design of novel therapeutic agents. nih.gov Computational techniques such as de novo drug design and scaffold hopping are instrumental in exploring the chemical space around this core to identify new lead compounds. nih.govacs.org
De Novo Drug Design: This computational strategy involves the design of novel molecular structures from scratch, tailored to fit the binding site of a specific biological target. In the context of the thiazole core, de novo design algorithms can generate new derivatives by adding various substituents to the thiazole ring. For instance, a structure-based de novo design approach was employed to create novel aminothiazole-based inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a target for immunological diseases. nih.gov This process led to the synthesis of inhibitors based on a phenyl-(2-phenylamino-thiazol-5-yl)-methanone scaffold with potent inhibitory activity. nih.gov These computational methods help in designing molecules with desirable physicochemical properties, increasing the likelihood of identifying viable drug candidates. nih.gov
Scaffold Hopping: This strategy involves replacing a central molecular core (the scaffold) with a different, isosteric one to generate new compounds with similar biological activity but potentially improved properties like enhanced metabolic stability, better pharmacokinetics, or novel intellectual property. rsc.orgresearchgate.net The thiazole core is frequently used in such strategies. rsc.orgrsc.org For example, researchers have developed innovative heteroaromatic systems, such as 2H-thiazolo[4,5-d] rsc.orgrsc.orgnih.govtriazole (ThTz), to serve as versatile building blocks for scaffold hopping. rsc.orgresearchgate.netrsc.org By functionalizing this novel scaffold, it can be used to replace existing heteroaromatic rings in known bioactive compounds, aiming to alter bioactivity and stability. rsc.orgresearchgate.net Another study utilized scaffold hopping to move from a 1,8-naphthyridine core to a novel thiazolopyridine class of potent herbicides that inhibit acyl-ACP thioesterase. acs.org
The table below presents examples of scaffold hopping strategies involving the thiazole core.
| Original Scaffold | Replacement Scaffold | Target/Application | Reference |
| 1,8-Naphthyridine | Thiazolopyridine | Acyl-ACP Thioesterase (Herbicides) | acs.org |
| Quinazoline | Benzothiazole/Isatin linked to 1,2,3-triazole | Epidermal Growth Factor Receptor (EGFR) | nih.gov |
| General Heteroaromatic Rings | 2H-thiazolo[4,5-d] rsc.orgrsc.orgnih.govtriazole (ThTz) | General Medicinal Chemistry | rsc.orgrsc.org |
Integration of Artificial Intelligence and Machine Learning in Thiazole-Based Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized the drug discovery process, offering powerful tools to analyze complex datasets, predict molecular properties, and accelerate the identification of promising drug candidates. nih.govnih.govpremierscience.com These technologies are increasingly applied to the discovery of thiazole-based compounds. nih.govresearchgate.net
ML models can be trained on large datasets of known molecules to predict the biological activity of novel compounds, thereby prioritizing synthesis and experimental testing. nih.gov One of the key applications is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov For instance, a QSAR model was built using a machine learning approach to predict the anticancer activity of 53 thiazole derivatives against the estrogen receptor. nih.gov This study utilized various algorithms, including multiple linear regression, support vector machine, and partial least square regression, to correlate molecular descriptors with biological activity. nih.gov
Machine learning is also employed to develop classification and regression models for predicting the inhibitory activity of thiazole derivatives against specific enzymes. researchgate.net In one study, ML models were designed to predict urease inhibitors by analyzing essential physicochemical properties from a large dataset of compounds gathered from literature. researchgate.net This approach helps in rapidly screening virtual libraries of thiazole-containing molecules to identify those with the highest probability of being active. frontiersin.org
The application of AI and ML extends to various stages of drug discovery, including:
High-Throughput Virtual Screening: AI/ML methods are used to screen vast chemical libraries to identify promising thiazole-based drug targets. nih.govfrontiersin.org
De Novo Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new thiazole-containing molecules with desired therapeutic properties. harvard.edu
Property Prediction: AI can predict crucial ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, bioactivity, and drug-target binding affinity, which helps in the early-stage deselection of candidates likely to fail in later development phases. nih.govharvard.educrimsonpublishers.com
The following table summarizes various AI and ML models and their applications in the discovery of thiazole-based drugs.
| AI/ML Model/Technique | Application | Specific Example | Reference |
| QSAR (Quantitative Structure-Activity Relationship) | Predicting biological activity based on chemical structure. | Predicting the inhibitory activity of thiazole derivatives on the estrogen receptor. | nih.gov |
| Multiple Linear Regression, Support Vector Machine (SVM), Partial Least Square Regression (PLS) | Building predictive models for anticancer activity. | Used to generate a QSAR model for 53 small thiazole chemicals. | nih.gov |
| Classification and Regression Models (e.g., k-nearest neighbors, XGBOOST) | Identifying novel enzyme inhibitors. | Development of models to predict novel thiazole derivatives as urease inhibitors. | researchgate.net |
| Deep Learning (DL) / Artificial Neural Networks (ANNs) | Predicting drug-target interactions and designing new molecules. | Used in structure-based drug discovery to predict 3D protein structures and design molecules with high binding affinity. | nih.govfrontiersin.org |
| Generative Models (VAEs, GANs) | De novo design of novel molecules. | Generating new drug-like molecules from scratch based on learned chemical representations. | harvard.edu |
The use of these computational tools significantly reduces the time and cost associated with traditional drug discovery by focusing laboratory efforts on the most promising candidates. nih.govpremierscience.com
Emerging Research Applications and Future Perspectives
Exploration of Unexplored Biological Activities and Novel Targets
While the thiazole (B1198619) nucleus is a well-established pharmacophore in numerous approved drugs, the full biological potential of specific derivatives like 5-(4-methoxyphenyl)thiazol-2-amine remains largely untapped. globalresearchonline.neteurekaselect.com Future research will focus on screening this scaffold against a wider array of biological targets to uncover novel therapeutic applications.
Detailed Research Findings:
Broad-Spectrum Activity: Thiazole derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and anticonvulsant properties. globalresearchonline.netimp.kiev.uaresearchgate.netdergipark.org.trnih.gov This suggests that the this compound core could be a valuable starting point for developing agents against a variety of diseases.
Enzyme Inhibition: A significant area of exploration is enzyme inhibition. Thiazole-based compounds have been shown to effectively inhibit various enzymes and pathways crucial in cancer progression, such as tyrosine kinases (e.g., EGFR), B-RAF, and microtubule function. mdpi.com For instance, certain 2,4-disubstituted thiazoles have shown potent inhibitory activity against VEGFR-2, a key target in angiogenesis. acs.org The specific inhibitory profile of this compound against a broad panel of kinases and other enzymes is a critical area for future investigation.
Novel Cancer Targets: Beyond well-established targets, research into novel thiazole derivatives has identified potential against new targets. For example, specific derivatives have been found to inhibit fascin, a protein involved in cancer cell migration and invasion, thereby blocking metastasis. nih.gov Another study highlighted the potential of thiazole derivatives to target glucose-6-phosphate dehydrogenase (G6PD), an enzyme crucial for metabolic adaptation in glioblastomas, particularly under hypoxic conditions.
The exploration of these and other novel biological targets will be pivotal in defining the future therapeutic landscape for derivatives of this compound.
Development of Conjugates and Hybrid Molecules Incorporating the Thiazole Scaffold
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in modern drug discovery. wikipedia.org This technique aims to create hybrid compounds with enhanced efficacy, improved selectivity, dual or multi-target action, and the potential to overcome drug resistance. globalresearchonline.net The this compound scaffold is an ideal candidate for the development of such hybrid molecules.
Rationale for Hybridization:
Enhanced Efficacy: By linking the thiazole core to another bioactive moiety, the resulting hybrid can interact with multiple biological targets, leading to synergistic effects and greater therapeutic potency. globalresearchonline.netnih.gov
Mitigation of Resistance: Hybrid drugs can be designed to act on different pathways simultaneously, making it more difficult for cancer cells or microbes to develop resistance. wikipedia.org
Examples of Thiazole-Based Hybrids:
Researchers have successfully synthesized a variety of thiazole-based hybrids by conjugating the thiazole ring with other heterocyclic systems. These studies provide a blueprint for future work with the this compound scaffold.
| Hybrid Scaffold | Conjugated Moiety | Observed Biological Activity |
| Thiazole-Coumarin | Coumarin | Anticancer, Antioxidant, Antibacterial |
| Thiazole-Benzofuran | Benzofuran | Anticancer, Antioxidant, Antibacterial |
| Thiazole-Pyrazoline | Pyrazoline | Anticancer |
| Thiazole-Benzimidazole | Benzimidazole | Anti-inflammatory (COX/15-LOX inhibition) acs.org |
| Thiazole-Thiadiazole | 1,3,4-Thiadiazole (B1197879) | Anticancer |
These examples demonstrate the versatility of the thiazole ring in molecular hybridization and highlight a promising strategy for developing novel, multi-targeting therapeutic agents based on the this compound structure. nih.govmdpi.com
Strategies for Enhancing Selectivity and Overcoming Pan-Assay Interference (PAINS) issues
A critical challenge in early-stage drug discovery is distinguishing genuine "hits" from Pan-Assay Interference Compounds (PAINS). PAINS are molecules that appear active in many high-throughput screening assays due to non-specific mechanisms, such as chemical reactivity, aggregation, or redox activity, rather than specific binding to a biological target. nih.govnih.gov This can lead to a significant waste of resources pursuing false leads. nih.gov
Addressing PAINS in Thiazole Research:
Mechanisms of Interference: Some chemical motifs are known to be problematic. For thiazole synthesis, the use of certain reactive precursors like bromomethyl ketones can sometimes lead to impurities or inherent reactivity in the final compounds, which may cause them to act as PAINS. researchgate.net Thiol-reactive compounds are a prominent class of PAINS, as they can non-specifically form covalent bonds with cysteine residues on various proteins. nih.govimp.kiev.ua
Strategies for Mitigation:
Computational Filtering: In the design phase, computational filters can be used to identify and flag potential PAINS substructures, allowing chemists to avoid or modify problematic motifs. nih.gov
Structural Modification: Enhancing selectivity is key to avoiding non-specific activity. Research has shown that systematic structural modifications can dramatically improve the selectivity and potency of thiazole derivatives. For example, altering the N-alkyl substitutions on the thiazole ring or modifying substituents on appended aromatic rings can fine-tune the molecule's interaction with its intended target and reduce off-target effects. nih.gov Studies on E. coli DNA gyrase inhibitors showed that modifying substituents at the C4 position of the thiazole ring significantly affected activity, with lipophilic groups yielding better results. researchgate.net
Experimental Validation: Rigorous experimental follow-up is essential to confirm that a compound's activity is genuine. Techniques such as protein mass spectrometry and ALARM NMR can be used to determine if a compound is reacting non-specifically and covalently with proteins, a hallmark of some PAINS. imp.kiev.ua
By integrating these computational and experimental strategies, researchers can design more selective thiazole derivatives and confidently triage nuisance compounds, ensuring that research efforts are focused on genuinely promising therapeutic candidates.
Integration of Omics Data (e.g., Proteomics, Transcriptomics) in Thiazole Research
The advent of high-throughput "omics" technologies offers a powerful, systems-level approach to understanding the complex biological effects of therapeutic compounds. Integrating data from proteomics (the study of proteins) and transcriptomics (the study of RNA transcripts) can provide a holistic view of how a molecule like this compound interacts with cellular systems.
This multi-omics approach is crucial for:
Target Identification and Validation: Proteomics techniques can help identify the direct protein targets of a thiazole derivative and uncover unexpected off-target interactions.
Mechanism of Action Elucidation: By analyzing global changes in protein levels (proteomics) and gene expression (transcriptomics) following treatment with a compound, researchers can map the downstream cellular pathways that are affected. This provides a detailed picture of the molecule's mechanism of action beyond simple target engagement.
Biomarker Discovery: Omics data can help identify biomarkers that predict which patient populations are most likely to respond to a thiazole-based therapy, paving the way for personalized medicine.
Understanding Resistance: Comparing the omics profiles of sensitive and resistant cells can reveal the molecular mechanisms by which cells evade the drug's effects, providing insights for developing next-generation compounds or combination therapies.
While integrating large, complex omics datasets remains a significant challenge, it is indispensable for modern drug discovery. nih.gov Applying these techniques to the study of this compound and its derivatives will accelerate the understanding of their biological activity and facilitate their translation into clinical candidates.
Design of Targeted Delivery Systems (e.g., Nanocarriers, Prodrugs)
Optimizing the delivery of a therapeutic agent to its site of action while minimizing exposure to healthy tissues is a cornerstone of modern pharmaceutical development. For thiazole derivatives, including this compound, the design of targeted delivery systems like nanocarriers and prodrugs represents a significant opportunity to enhance their therapeutic index.
Nanocarriers: Encapsulating thiazole derivatives within nanocarriers, such as lipid-based vesicles, can improve their solubility, stability, and pharmacokinetic profiles. acs.org Recent research has explored using thiazole compounds as nanoparticles, which may confer unique therapeutic properties. researchgate.net For example, a study on anti-SARS-CoV-2 thiazole derivatives utilized PEGylated bilosomes (a type of lipid-based nanocarrier) to improve the compounds' solubility and intestinal permeability. acs.org Furthermore, the synthesis of thiazole scaffolds has been achieved using reusable NiFe2O4 nanoparticles as a catalyst, demonstrating the synergy between nanotechnology and thiazole chemistry.
Prodrugs: A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. This strategy can be used to overcome poor bioavailability, reduce toxicity, or achieve targeted drug release. Thiazolidine-based prodrugs have been developed for well-known thiol-containing radioprotective agents. nih.gov This approach demonstrated that the thiazolidine prodrugs were significantly less toxic than their parent compounds and could effectively release the active agent. nih.gov This concept could be applied to thiazole derivatives to improve their delivery and safety profiles.
By leveraging these advanced delivery strategies, the therapeutic potential of promising thiazole compounds can be more fully realized, improving their efficacy and safety for future clinical applications.
Q & A
Q. What are the most reliable synthetic routes for 5-(4-Methoxyphenyl)thiazol-2-amine?
- Methodological Answer : The compound can be synthesized via:
- Condensation-Cyclization : Reacting 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, followed by cyclization using bromine or iodine in ethanol .
- Nucleophilic Substitution : Reacting 4-(4-methoxyphenyl)thiazol-2-amine with sulfonyl chlorides in pyridine at room temperature for 4 days, followed by purification via recrystallization .
- Optimized Cyclization : Using NaOH and H2SO4 for cyclocondensation of hydrazide derivatives with thiocyanate reagents .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Spectroscopy : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions and MS for molecular weight validation.
- Crystallography : Employ single-crystal X-ray diffraction refined via SHELX software to resolve bond lengths and angles .
- Chromatography : Validate purity using HPLC with a C18 column and acetonitrile/water mobile phase .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Antidiabetic Potential : Test α-glucosidase inhibition at 1–100 µM concentrations, comparing to acarbose as a positive control .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HT-29) with IC50 calculations .
Advanced Research Questions
Q. How can computational methods predict electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G* with exact exchange terms to optimize geometry and calculate frontier orbitals (HOMO/LUMO) for charge transfer analysis .
- Solvent Effects : Apply the polarizable continuum model (PCM) to simulate aqueous or DMSO environments .
Q. What strategies address contradictory bioactivity data across studies?
- Methodological Answer :
- Assay Validation : Cross-test activity using orthogonal methods (e.g., enzymatic inhibition vs. cell-based assays).
- Structural Confirmation : Re-analyze compound identity via X-ray crystallography to rule out isomer contamination .
- Dose-Response Curves : Perform 8-point dilution series to ensure accurate IC50 determination .
Q. How to optimize reaction yields for scale-up synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for cyclization efficiency.
- Catalyst Optimization : Evaluate Lewis acids (e.g., ZnCl2) or iodine in catalytic vs. stoichiometric ratios .
- Flow Chemistry : Implement continuous flow reactors for improved heat/mass transfer in large-scale production .
Q. What crystallographic challenges arise, and how to resolve them?
- Methodological Answer :
- Twinning Issues : Use TWINLAW in SHELXL to refine twinned datasets .
- Low-Resolution Data : Apply anisotropic displacement parameters and restraints for poorly diffracting crystals .
Q. How to design SAR studies for methoxyphenyl-thiazole derivatives?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogen (Cl, F) or methyl groups at the 4-position of the phenyl ring .
- Bioisosteric Replacement : Replace the methoxy group with ethoxy or trifluoromethoxy to assess lipophilicity effects .
- 3D-QSAR : Build CoMFA/CoMSIA models using IC50 data from 15+ analogs .
Q. Can this compound exhibit multi-target activity (e.g., anticancer and antimicrobial)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
